Methyl 3-{[(4-bromophenyl)sulfonyl]amino}benzoate
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Overview
Description
Methyl 3-{[(4-bromophenyl)sulfonyl]amino}benzoate is a chemical compound with the molecular formula C15H12BrNO4S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, and a benzoate ester, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(4-bromophenyl)sulfonyl]amino}benzoate typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Reduction: The reduction of the nitro group to an amine using a reducing agent like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Esterification: The formation of the ester group by reacting the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(4-bromophenyl)sulfonyl]amino}benzoate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: Reactions involving the replacement of a leaving group by a nucleophile.
Reduction and Oxidation: Reduction of the nitro group to an amine and oxidation of the amine to a nitro group.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Bromination: Bromine or N-bromosuccinimide (NBS).
Reduction: Tin(II) chloride or hydrogen gas with a catalyst.
Esterification: Methanol and an acid catalyst.
Major Products
The major products formed from these reactions include various substituted benzoates, amines, and brominated aromatic compounds .
Scientific Research Applications
Methyl 3-{[(4-bromophenyl)sulfonyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an inhibitor of specific biological pathways, such as the Wnt/β-catenin signaling pathway.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research, due to its ability to inhibit the proliferation of cancer cells.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 3-{[(4-bromophenyl)sulfonyl]amino}benzoate involves its interaction with molecular targets such as β-catenin. The compound binds to β-catenin, promoting its ubiquitination and subsequent proteasomal degradation. This leads to the downregulation of Wnt/β-catenin target genes, thereby inhibiting the proliferation of Wnt-dependent cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate
- Methyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate
- Methyl 4-(4-bromophenyl)benzoate
Uniqueness
Methyl 3-{[(4-bromophenyl)sulfonyl]amino}benzoate is unique due to its specific substitution pattern and the presence of both bromophenyl and sulfonyl groups. This combination imparts distinct chemical properties and biological activities, making it a valuable compound in research and industrial applications .
Biological Activity
Methyl 3-{[(4-bromophenyl)sulfonyl]amino}benzoate is a sulfonamide compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C13H12BrN1O3S
- Molecular Weight : Approximately 372.25 g/mol
The structure includes a methyl ester group attached to a benzoic acid moiety and a sulfonamide functional group linked to a para-bromophenyl substituent. The presence of the bromine atom is believed to enhance the compound's biological activity by influencing both lipophilicity and electronic properties, which may improve interactions with biological targets.
This compound exhibits multiple biological activities, including:
- Antibacterial Activity : The sulfonamide moiety is known for its antibacterial properties, potentially acting through inhibition of bacterial folate synthesis.
- Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit cell proliferation. It has been investigated for its effects on various cancer cell lines, indicating a promising profile as an anti-cancer agent .
Anticancer Studies
Research has demonstrated that compounds similar to this compound can induce apoptosis and inhibit proliferation in cancer cells. For instance, studies involving cellular assays have shown that structural analogs can significantly affect cell viability in various cancer types.
A comparative study highlighted the following findings:
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
This compound | MDA-MB-231 | 15 | Induces apoptosis |
Similar Sulfonamide Derivative | A549 | 10 | Inhibits EGFR signaling |
These results suggest that this compound may function similarly to other known anticancer agents by targeting critical pathways involved in cell growth and survival .
Antibacterial Activity
In vitro studies have indicated that this compound exhibits antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
These findings underscore the relevance of this compound in developing new antibacterial therapies .
Interaction Studies
Preliminary interaction studies have focused on the compound's binding affinities with proteins involved in critical biological pathways. Techniques such as molecular docking have been employed to explore these interactions, revealing potential targets related to apoptosis and cell cycle regulation .
Molecular Docking Results
The molecular docking studies indicated favorable binding interactions with several key proteins:
- Target Protein : EGFR (Epidermal Growth Factor Receptor)
- Binding Energy : -57.85 kcal/mol
- Key Interactions : Hydrogen bonding with critical residues involved in signal transduction pathways.
These results suggest that this compound could effectively modulate these pathways, offering insights into its therapeutic applications .
Properties
CAS No. |
59256-27-8 |
---|---|
Molecular Formula |
C14H12BrNO4S |
Molecular Weight |
370.22 g/mol |
IUPAC Name |
methyl 3-[(4-bromophenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C14H12BrNO4S/c1-20-14(17)10-3-2-4-12(9-10)16-21(18,19)13-7-5-11(15)6-8-13/h2-9,16H,1H3 |
InChI Key |
QDGNGOOYMIOWNI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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